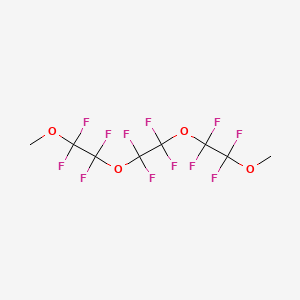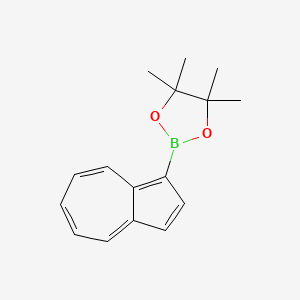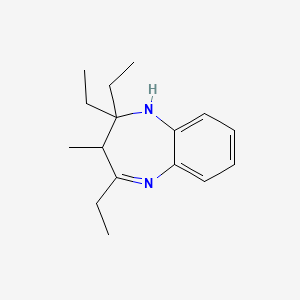![molecular formula C20H20N2S2 B14238628 2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine CAS No. 273923-10-7](/img/structure/B14238628.png)
2,2'-[1,4-Phenylenebis(methylenesulfanediylmethylene)]dipyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis(2-pyridylmethylthiomethyl)benzene is an organic compound that features a benzene ring substituted with two pyridylmethylthiomethyl groups at the 1 and 4 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Bis(2-pyridylmethylthiomethyl)benzene typically involves the reaction of 1,4-bis(chloromethyl)benzene with 2-pyridylmethylthiol in the presence of a base. The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or dichloromethane. The base, often sodium hydroxide or potassium carbonate, facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 1,4-Bis(2-pyridylmethylthiomethyl)benzene are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis(2-pyridylmethylthiomethyl)benzene can undergo various chemical reactions, including:
Oxidation: The thiomethyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The pyridyl groups can be reduced under specific conditions, although this is less common.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitric acid (for nitration), sulfuric acid (for sulfonation), halogens (for halogenation).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced pyridyl derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of the benzene ring.
Applications De Recherche Scientifique
1,4-Bis(2-pyridylmethylthiomethyl)benzene has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 1,4-Bis(2-pyridylmethylthiomethyl)benzene involves its ability to coordinate with metal ions through the pyridyl and thiomethyl groups. This coordination can influence various biochemical pathways and molecular targets, leading to its observed biological effects. The exact pathways and targets depend on the specific application and the metal ions involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Bis(methylthio)benzene: Lacks the pyridyl groups, making it less versatile in coordination chemistry.
1,4-Bis(2-pyridyl)benzene: Lacks the thiomethyl groups, affecting its reactivity and coordination properties.
Uniqueness
1,4-Bis(2-pyridylmethylthiomethyl)benzene is unique due to the presence of both pyridyl and thiomethyl groups, which enhance its ability to form stable complexes with a variety of metal ions. This dual functionality makes it a valuable compound in both coordination chemistry and material science.
Propriétés
Numéro CAS |
273923-10-7 |
|---|---|
Formule moléculaire |
C20H20N2S2 |
Poids moléculaire |
352.5 g/mol |
Nom IUPAC |
2-[[4-(pyridin-2-ylmethylsulfanylmethyl)phenyl]methylsulfanylmethyl]pyridine |
InChI |
InChI=1S/C20H20N2S2/c1-3-11-21-19(5-1)15-23-13-17-7-9-18(10-8-17)14-24-16-20-6-2-4-12-22-20/h1-12H,13-16H2 |
Clé InChI |
YZAXSXLNNMCLLU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CSCC2=CC=C(C=C2)CSCC3=CC=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-(2,4-dimethylphenyl)-1H-benzo[g]indole-3-carbaldehyde](/img/structure/B14238560.png)
![[1-[(2S)-2-amino-3-hydroxypropyl]piperidin-4-yl]-(4-chlorophenyl)methanone;dihydrochloride](/img/structure/B14238565.png)

![Pentanal, 5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-2-methylene-](/img/structure/B14238580.png)

![benzyl (5R,6S)-6-iodo-2-oxo-1-oxa-10-azaspiro[4.5]decane-10-carboxylate](/img/structure/B14238590.png)

![2-[1-(Methoxymethoxy)ethyl]-1-benzothiophene](/img/structure/B14238596.png)


![2-[(E)-({4-[bis(5-methylfuran-2-yl)methyl]phenyl}imino)methyl]-4-methylphenol](/img/structure/B14238608.png)

